(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine
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Overview
Description
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Hydroxyethyl Group: The protected piperazine is then reacted with an appropriate chiral epoxide, such as (S)-propylene oxide, under basic conditions to introduce the hydroxyethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted piperazine derivatives depending on the reactants used.
Scientific Research Applications
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is utilized in the production of various fine chemicals and as a building block in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological targets, while the piperazine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
1-Boc-piperazine: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
2-(Hydroxyethyl)piperazine: Does not have the Boc protecting group, which can limit its stability and reactivity in some reactions.
N-Boc-2-(hydroxyethyl)piperazine: Similar structure but may differ in stereochemistry, affecting its biological activity and reactivity .
Uniqueness: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is unique due to its chiral nature and the presence of both the Boc protecting group and the hydroxyethyl substituent. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOFQGBDCLROP-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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